2-Naphthyl (4-chlorophenoxy)acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H13ClO3 |
|---|---|
Molecular Weight |
312.7g/mol |
IUPAC Name |
naphthalen-2-yl 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C18H13ClO3/c19-15-6-9-16(10-7-15)21-12-18(20)22-17-8-5-13-3-1-2-4-14(13)11-17/h1-11H,12H2 |
InChI Key |
QMTFIYDRQYREAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)COC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Strategic Synthesis and Preparation of 2 Naphthyl 4 Chlorophenoxy Acetate
Esterification Methodologies
Esterification, the process of forming an ester, is the cornerstone for the synthesis of 2-Naphthyl (4-chlorophenoxy)acetate. Various approaches to esterification can be employed, each with its own set of catalysts and reaction environments.
Direct esterification, most notably the Fischer-Speier esterification, is a widely used method for producing esters from a carboxylic acid and an alcohol. byjus.commasterorganicchemistry.com This acid-catalyzed reaction is an equilibrium process. masterorganicchemistry.com To synthesize this compound via this route, 2-Naphthol (B1666908) and (4-chlorophenoxy)acetic acid are reacted in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. byjus.com The alcohol (2-Naphthol) then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. byjus.com To drive the equilibrium towards the product side and achieve a high yield, it is common practice to either use an excess of one of the reactants (typically the alcohol) or to remove the water as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.comlibretexts.org
Table 1: Representative Conditions for Direct Esterification
| Reactant A | Reactant B | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetic Acid | Isopentyl Alcohol | H₂SO₄ | Excess Alcohol | ~160 (reflux) | 0.75 | High |
| Carboxylic Acid | Alcohol | Acid Catalyst | Toluene | Reflux | 4-12 | 65-99 |
| (4-chlorophenoxy)acetic Acid | 2-Naphthol | TsOH | Toluene | Reflux | 8 | ~85 (estimated) |
This table presents representative data for Fischer esterification reactions to illustrate typical conditions. The specific yield for this compound is an estimate based on similar reactions.
Transesterification is another viable method for the synthesis of this compound. This process involves the reaction of an existing ester, such as a methyl or ethyl ester of (4-chlorophenoxy)acetic acid, with 2-Naphthol in the presence of a catalyst. mdpi.com The original alcohol from the starting ester is displaced by 2-Naphthol, forming the desired product and a new, typically more volatile alcohol (e.g., methanol (B129727) or ethanol), which can be removed to drive the reaction forward. mdpi.com
Catalysts for transesterification can be acidic, basic, or enzymatic. researchgate.net Lewis acids and organometallic compounds, such as tin or titanium complexes, are effective. researchgate.net More recently, enzymatic catalysis using lipases has gained attention as a greener alternative. polscientific.comnih.gov Lipases can operate under mild conditions and often exhibit high selectivity, which can be advantageous. polscientific.comnih.gov For instance, lipase-catalyzed transesterification can be performed in organic solvents or even solvent-free systems to produce the target ester. polscientific.comnih.gov
Table 2: Examples of Transesterification Reactions
| Starting Ester | Alcohol | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Methyl Caffeate | 2-Phenylethanol | Novozym 435 | Ionic Liquid | - | 93.2 |
| Methyl Esters (C12-C18) | p-Nitrophenol | Recombinant Lipase | Organic Solvent | 55 | - |
| Methyl (4-chlorophenoxy)acetate | 2-Naphthol | Tin(II) Chloride | Toluene | Reflux | High (expected) |
This table includes data from various transesterification reactions to show the scope of the method. The yield for the specific reaction to form this compound is an estimation.
The acylation of 2-Naphthol represents a highly efficient route for the synthesis of this compound. This method involves reacting 2-Naphthol with a more reactive derivative of (4-chlorophenoxy)acetic acid, such as its acid chloride ((4-chlorophenoxy)acetyl chloride) or anhydride. ajptr.com These acylating agents are significantly more reactive than the parent carboxylic acid, allowing the reaction to proceed under milder conditions and often without the need for a strong acid catalyst.
The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen halide (e.g., HCl) byproduct and to activate the nucleophile. ajptr.com Alternatively, the reaction can be performed under Friedel-Crafts conditions, using a Lewis acid catalyst like aluminum chloride (AlCl₃), particularly when dealing with aromatic acylation, though for O-acylation, base catalysis is more common. ajptr.comgoogle.com The high reactivity of the acyl halide generally leads to high yields of the ester product.
Table 3: Research Findings on the Acylation of 2-Naphthol
| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Product |
| Acetic Anhydride | Lanthanide MOF | - | - | - | 2-Naphthyl acetate (B1210297) |
| Acetic Anhydride | Hydrogen Fluoride | - | 60-80 | 0.5-1.5 | 6-hydroxy-2-acetonaphthone |
| Acetyl Chloride | Ionic Liquid [EMIM][AlCl₄] | Ionic Liquid | 100-130 | 1-2 | 3-Acetyl-2'-naphthol |
| (4-chlorophenoxy)acetyl chloride | Pyridine | Dichloromethane (B109758) | Room Temp | 2-4 | This compound |
This table presents findings from the acylation of 2-naphthol with various agents to illustrate the methodology. The conditions for the target compound are based on standard acylation protocols.
Synthesis of Key Precursors
The successful synthesis of the target compound is contingent upon the availability and purity of its precursors, (4-chlorophenoxy)acetic acid and 2-Naphthol.
(4-chlorophenoxy)acetic acid is a well-known compound, and its synthesis is well-documented. A common and efficient method for its preparation is through the Williamson ether synthesis. This involves the reaction of the sodium salt of 4-chlorophenol (B41353) (sodium 4-chlorophenolate) with a salt of chloroacetic acid, typically sodium chloroacetate (B1199739). google.com
The reaction is generally carried out in an aqueous medium or in a solvent such as ethanol. google.com The sodium 4-chlorophenolate is first prepared by treating 4-chlorophenol with a base like sodium hydroxide (B78521). This is followed by the addition of sodium chloroacetate and heating the mixture to drive the nucleophilic substitution reaction, where the phenoxide attacks the carbon atom bearing the chlorine in the chloroacetate, displacing the chloride ion. Subsequent acidification of the reaction mixture precipitates the (4-chlorophenoxy)acetic acid, which can then be isolated by filtration.
Table 4: Synthesis of (4-chlorophenoxy)acetic Acid
| Reactant A | Reactant B | Base | Solvent | Temperature (°C) | Reaction Time (h) |
| p-chlorophenol | Chloroacetic acid | NaOH | Water | Reflux | 2 |
| m-dichlorobenzene | p-chlorophenol salt | Copper oxide | - | >160 | - |
| Phenol salt | Chloroacetic acid salt | - | Solvent | Heating | - |
This table outlines various methods for the synthesis of (4-chlorophenoxy)acetic acid and related compounds.
2-Naphthol, or β-naphthol, is a crucial industrial chemical and a common precursor in organic synthesis. The traditional and most established industrial method for its production involves a two-step process starting from naphthalene (B1677914). nih.gov First, naphthalene undergoes sulfonation with concentrated sulfuric acid to produce naphthalene-2-sulfonic acid. In the second step, this sulfonic acid is subjected to alkali fusion, where it is heated with molten sodium hydroxide. This process cleaves the sulfonic acid group and replaces it with a hydroxyl group, forming sodium 2-naphtholate. The final product, 2-Naphthol, is then obtained by neutralizing the naphtholate with an acid. nih.gov
More modern synthetic approaches have also been developed. For example, tandem Friedel-Crafts reactions have been utilized to create substituted 2-naphthol derivatives in a one-pot synthesis. nih.gov These newer methods can offer advantages in terms of efficiency and the ability to introduce various substituents onto the naphthalene ring system.
Table 5: Overview of Synthetic Methods for 2-Naphthol
| Starting Material | Key Reagents | Key Intermediate | Final Step |
| Naphthalene | H₂SO₄, NaOH | Naphthalene-2-sulfonic acid | Acid neutralization |
| Alkynes and Phenylacetyl Chloride Derivatives | Lewis Acid | β-chlorovinyl ketone | Intramolecular Friedel-Crafts |
| 2-Aminodiaryl ether | NaNO₂, HCl | Diazonium salt | Hydrolysis |
This table summarizes different synthetic routes for the preparation of 2-Naphthol and its derivatives.
Green Chemistry Considerations in Synthesis
In recent years, the principles of green chemistry have become increasingly important in chemical synthesis. researchgate.net For the preparation of this compound, several strategies can be employed to make the process more environmentally benign.
One key aspect is the selection of greener solvents. Traditional chlorinated solvents like dichloromethane are effective but pose environmental and health risks. researchgate.net Exploring the use of more benign alternatives such as ethyl acetate, or even solvent-free conditions, can significantly improve the greenness of the synthesis.
Catalyst choice also plays a crucial role. The use of solid acid catalysts or recyclable catalysts can reduce waste and simplify purification procedures. For example, some research has focused on the use of nickel nitrate (B79036) as an efficient and reusable catalyst for acetylation reactions, which is a similar type of transformation. sciencepublishinggroup.com
Atom economy, a core principle of green chemistry, can be improved by choosing reaction pathways that incorporate the maximum number of atoms from the reactants into the final product. researchgate.net The direct esterification method, while potentially requiring a catalyst, has a higher atom economy than the acid chloride route, which generates stoichiometric amounts of waste.
Scale-Up and Purity Control in Production
Transitioning the synthesis of this compound from a laboratory scale to industrial production presents several challenges. Maintaining reaction control, ensuring consistent product quality, and managing costs are paramount.
During scale-up, heat and mass transfer limitations can become significant. The reaction mixture must be efficiently stirred to ensure uniform temperature and concentration throughout the reactor. The addition of reagents may need to be carefully controlled to manage the reaction exotherm.
Purity control is critical to meet the specifications for the final product. The crude product typically contains unreacted starting materials and byproducts. Purification is often achieved through recrystallization from a suitable solvent or solvent mixture. For instance, a synthesized product was purified by washing with water and then recrystallizing from a benzene (B151609)/petroleum ether mixture. nih.gov The choice of recrystallization solvent is crucial for obtaining high-purity crystals.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for monitoring the reaction progress and for the final quality control of the purified product. rsc.orgfssai.gov.in These methods allow for the quantification of the desired product and the identification of any impurities.
Table 2: Purity Control Methods
| Technique | Purpose |
| Recrystallization | Removal of unreacted starting materials and byproducts. |
| Column Chromatography | Separation of the desired product from impurities with different polarities. prepchem.com |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of product purity and detection of trace impurities. rsc.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities. fssai.gov.in |
Comprehensive Spectroscopic and Structural Characterization of 2 Naphthyl 4 Chlorophenoxy Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment and connectivity of protons and carbons can be obtained.
Proton NMR (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of 2-Naphthyl (4-chlorophenoxy)acetate is predicted to exhibit distinct signals corresponding to the protons of the naphthyl and chlorophenoxy rings, as well as the methylene (B1212753) bridge. The aromatic protons are expected to resonate in the downfield region, typically between 6.90 and 7.90 ppm, due to the deshielding effects of the aromatic ring currents. The protons on the 4-chlorophenoxy ring are anticipated to appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The seven protons of the 2-naphthyl group will present a more complex pattern of multiplets. The methylene protons (-CH₂-) of the acetate (B1210297) group are expected to appear as a singlet at approximately 5.00 ppm, shifted downfield due to the influence of the adjacent oxygen atoms.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Naphthyl Protons | 7.20 - 7.90 | Multiplets |
| Chlorophenoxy Protons (ortho to O) | 6.90 - 7.00 | Doublet |
| Chlorophenoxy Protons (meta to O) | 7.25 - 7.35 | Doublet |
Carbon-13 NMR (¹³C NMR) Spectroscopic Fingerprinting
The ¹³C NMR spectrum provides a unique fingerprint of the carbon skeleton of the molecule. For this compound, distinct signals are predicted for each carbon atom. The carbonyl carbon of the ester group is expected to be the most downfield signal, appearing around 168 ppm. The aromatic carbons of both the naphthyl and chlorophenoxy rings will resonate in the range of 115 to 155 ppm. The carbon atom of the methylene bridge is predicted to appear at approximately 65 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl Carbon (C=O) | ~168 |
| Naphthyl Carbons (Aromatic) | 118 - 148 |
| Chlorophenoxy Carbons (Aromatic) | 115 - 155 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity
Two-dimensional NMR techniques are instrumental in confirming the structural connectivity of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. Cross-peaks would be expected between adjacent aromatic protons on both the naphthyl and the 4-chlorophenoxy rings, confirming their respective substitution patterns. No COSY correlations would be observed for the methylene singlet.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would show a cross-peak between the methylene protons (~5.00 ppm) and the methylene carbon (~65 ppm). It would also correlate each aromatic proton with its directly attached carbon atom in the 115-148 ppm range.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons, which is crucial for connecting the different fragments of the molecule. Key expected correlations would include:
A correlation between the methylene protons (~5.00 ppm) and the carbonyl carbon (~168 ppm), confirming the acetate linkage.
Correlations between the methylene protons and the carbon atom of the chlorophenoxy ring that is bonded to the ether oxygen.
Correlations between the protons on the naphthyl ring (specifically the proton at position 1 or 3) and the carbonyl carbon, confirming the ester connection to the naphthyl group.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. The molecular formula of this compound is C₁₈H₁₃ClO₃. HRMS would be used to confirm this formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M+) and the M+2 peak, with an approximate intensity ratio of 3:1.
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | C₁₈H₁₃³⁵ClO₃ | 312.0553 |
Fragmentation Pathway Analysis for Structural Elucidation
Under electron ionization (EI) conditions, the molecular ion of this compound is expected to undergo characteristic fragmentation, providing structural information. The ester linkage is a likely site for initial cleavage.
A primary fragmentation pathway would involve the cleavage of the ester's C-O bond, leading to two major fragment ions:
The 2-naphthoxy radical and the [CH₂C(O)O(C₆H₄Cl)]⁺ ion.
An alternative cleavage could yield a 2-naphthoxy cation [C₁₀H₇O]⁺ (m/z 143) and a (4-chlorophenoxy)acetyl radical.
Another significant fragmentation would be the cleavage of the bond between the carbonyl carbon and the methylene bridge, resulting in a 2-naphthyl acylium ion [C₁₀H₇OCO]⁺ (m/z 171) . Further fragmentation of the (4-chlorophenoxy)acetyl portion could lead to the formation of a 4-chlorophenoxy radical and a [CH₂CO]⁺ ion , or a 4-chlorophenoxide ion [C₆H₄ClO]⁻ in negative ion mode. The presence of these specific fragments in the mass spectrum would strongly support the proposed structure of this compound.
Table 4: Predicted Key Mass Spectrometry Fragments
| Predicted Fragment Ion (m/z) | Proposed Structure/Identity |
|---|---|
| 312/314 | Molecular Ion [C₁₈H₁₃ClO₃]⁺ |
| 171 | 2-Naphthyl acylium ion [C₁₀H₇CO]⁺ |
| 143 | 2-Naphthoxy cation [C₁₀H₇O]⁺ |
Hyphenated Techniques (GC-MS, LC-MS) in Analysis
Hyphenated analytical techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for the identification and structural elucidation of compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, the compound would first be separated from a mixture based on its volatility and interaction with the GC column. Upon entering the mass spectrometer, it would typically be subjected to Electron Ionization (EI). The resulting mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern under EI is predictable and provides significant structural information. Key fragmentation pathways would likely involve the cleavage of the ester bond, which is one of the most labile sites in the molecule. This would lead to two primary fragment ions: one corresponding to the 2-naphthoxy radical cation and another to the 4-chlorophenoxyacetyl cation. Further fragmentation of the 4-chlorophenoxyacetyl portion could involve the loss of a carbonyl group (CO) or cleavage of the ether bond. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+2 peak) for any chlorine-containing fragments, with an intensity ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly suitable for analyzing compounds that may not be volatile enough for GC or are thermally labile. For this compound, reverse-phase liquid chromatography would be the typical separation method. Ionization could be achieved using either Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
In positive-ion mode (ESI+), the compound is expected to form protonated molecules [M+H]⁺ or adducts with cations from the mobile phase, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. nih.govunt.edu In negative-ion mode (ESI-), while less common for esters, deprotonation is unlikely; however, adducts with anions like formate (B1220265) [M+HCOO]⁻ could potentially be observed depending on the mobile phase. The related compound, 4-chlorophenoxyacetic acid, is readily ionized in negative mode to form the [M-H]⁻ ion. nih.gov
Tandem mass spectrometry (MS/MS) analysis of a selected precursor ion (e.g., [M+H]⁺) would provide further structural confirmation. The collision-induced dissociation (CID) would likely induce fragmentation at the ester linkage, resulting in product ions corresponding to the protonated 2-naphthol (B1666908) and the 4-chlorophenoxyacetyl moiety. This targeted analysis enhances both the selectivity and sensitivity of the method. researchgate.net
Vibrational Spectroscopy
The FT-IR spectrum of this compound is expected to display a series of absorption bands characteristic of its constituent functional groups. The most prominent feature would be the strong absorption band due to the ester carbonyl (C=O) stretching vibration, typically found in the range of 1735-1750 cm⁻¹ for aromatic esters. vscht.czorgchemboulder.com
Two distinct C-O stretching vibrations are also expected. The acyl-oxygen (C(=O)-O) stretch would appear as a strong band between 1250 and 1150 cm⁻¹, while the alkyl-oxygen (O-CH₂) stretch from the ether linkage would be observed in the 1150-1050 cm⁻¹ region.
The aromatic nature of the compound will be confirmed by several bands. The aromatic C-H stretching vibrations will appear as a group of weak to medium bands just above 3000 cm⁻¹. The C=C stretching vibrations within the naphthalene (B1677914) and chlorophenyl rings will produce several medium to weak absorptions in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations ("wags") in the 900-700 cm⁻¹ range can provide information about the substitution patterns of the aromatic rings. researchgate.net Finally, a characteristic band for the C-Cl stretch of the chlorophenyl group is expected in the 1100-1000 cm⁻¹ region, though it can sometimes be obscured by other strong absorptions.
Raman spectroscopy, which is sensitive to changes in molecular polarizability, provides complementary information to FT-IR. The Raman spectrum of this compound would be dominated by vibrations of the aromatic rings. The symmetric "ring breathing" modes of the substituted naphthalene and chlorobenzene (B131634) rings are expected to produce strong and sharp peaks, typically in the 1000-1600 cm⁻¹ region. researchgate.netusra.edu For instance, chlorobenzene exhibits a strong Raman peak around 1002 cm⁻¹, and naphthalene has a very strong peak near 1380 cm⁻¹. researchgate.netresearchgate.net
Other characteristic Raman signals would include the aromatic C=C stretching modes between 1500 and 1610 cm⁻¹ and the C-Cl stretching vibration. While the ester C=O stretch is strong in the IR spectrum, it is typically of medium to weak intensity in the Raman spectrum. The low-frequency region (below 400 cm⁻¹) would contain information about the lattice vibrations and whole-molecule torsional modes, which are particularly useful for studying the solid-state form of the compound. nih.gov
X-ray Diffraction Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing insights into molecular conformation, crystal packing, and intermolecular forces.
A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would unambiguously determine its solid-state molecular structure. The analysis would yield precise bond lengths, bond angles, and torsion angles. This data would reveal the conformation of the flexible ether and ester linkages and the relative orientation of the naphthalene and chlorophenyl ring systems. Furthermore, the experiment would determine the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell, which is the fundamental repeating unit of the crystal lattice.
The crystal packing describes how individual molecules arrange themselves to form the macroscopic crystal. This arrangement is governed by a variety of non-covalent intermolecular interactions. mdpi.comgla.ac.uk For this compound, several key interactions are anticipated to direct the supramolecular architecture.
π-π Stacking: The compound contains two aromatic systems: the electron-rich naphthalene ring and the moderately electron-deficient 4-chlorophenyl ring. This electronic complementarity could facilitate strong π-π stacking interactions, likely in an offset face-to-face or face-to-edge arrangement. researchgate.netnih.gov These interactions are a dominant force in the packing of many aromatic compounds.
Hydrogen Bonds: Although lacking strong hydrogen bond donors, the molecule can participate in weak C-H···O hydrogen bonds. The aromatic C-H groups and the methylene C-H groups can act as donors, while the ester carbonyl oxygen is a strong acceptor. These interactions often form intricate networks that contribute significantly to the stability of the crystal lattice.
Halogen Bonds: The chlorine atom on the phenyl ring possesses a region of positive electrostatic potential along the C-Cl bond axis, known as a σ-hole. acs.org This allows it to act as a halogen bond donor, forming attractive interactions with nucleophilic sites such as the ester carbonyl oxygen (C-Cl···O) or the π-system of a neighboring naphthalene ring (C-Cl···π). nih.govwikipedia.org Halogen bonding is a highly directional interaction that is increasingly recognized as a key tool in crystal engineering. researchgate.net
The interplay of these various forces—π-π stacking, hydrogen bonding, and halogen bonding—would determine the final, most thermodynamically stable crystal structure. ias.ac.in
Despite a comprehensive search for the spectroscopic data of this compound, specific experimental or theoretical Ultraviolet-Visible (UV-Vis) spectral data, including absorption maxima (λmax) and molar absorptivity (ε), for this exact compound could not be located in the available scientific literature.
The constituent chromophores of the molecule, the naphthalene ring system and the chlorophenoxy group, are known to absorb ultraviolet radiation. Generally, naphthalene and its derivatives exhibit characteristic absorption bands in the region of 200-350 nm. These absorptions are attributed to π → π* electronic transitions within the aromatic system. Similarly, phenoxyacetic acid and its substituted derivatives also show UV absorption, typically influenced by the nature and position of substituents on the phenyl ring.
However, without specific studies on this compound, a detailed analysis of its electronic transitions and the compilation of a data table are not possible at this time. Further experimental investigation or computational modeling would be required to determine the precise UV-Vis spectroscopic properties of this compound.
Advanced Computational Chemistry and Theoretical Investigations of 2 Naphthyl 4 Chlorophenoxy Acetate
Electronic Structure and Molecular Geometry via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of many-body systems like molecules. researchgate.netresearchgate.net DFT methods, such as the widely used B3LYP functional, combined with appropriate basis sets (e.g., 6-311G(d,p)), enable the calculation of a molecule's ground-state energy and electron density, from which numerous properties can be derived. dergipark.org.trimist.ma
A critical first step in computational analysis is geometry optimization. This process mathematically determines the most stable three-dimensional arrangement of atoms in a molecule—the conformation with the minimum potential energy. For 2-Naphthyl (4-chlorophenoxy)acetate, this involves calculating the bond lengths, bond angles, and dihedral (torsional) angles that define its shape.
Table 1: Representative Optimized Geometrical Parameters for Aromatic Esters
This table illustrates the type of data obtained from a geometry optimization calculation. The values are representative for similar molecular fragments.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C=O (carbonyl) | ~1.21 Å |
| C-O (ester) | ~1.36 Å | |
| C-O (ether) | ~1.38 Å | |
| C-Cl | ~1.75 Å | |
| Bond Angle | O=C-O (ester) | ~124° |
| C-O-C (ester) | ~117° | |
| Dihedral Angle | Ar-O-C-C | Defines the twist of the phenoxy group |
| C-O-C=O | Defines the planarity of the ester group |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imist.ma
HOMO : Represents the outermost orbital containing electrons and acts as an electron donor. In this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) and chlorophenoxy rings.
LUMO : Represents the innermost empty orbital and acts as an electron acceptor. The LUMO is likely distributed over the carbonyl group and the aromatic systems.
HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, providing further insight into the molecule's chemical behavior.
Table 2: Representative Frontier Orbital Energies and Global Reactivity Descriptors
The following table provides an example of FMO analysis results.
| Parameter | Symbol | Formula | Typical Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.5 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 |
| Ionization Potential | I | -EHOMO | 6.5 |
| Electron Affinity | A | -ELUMO | 1.5 |
| Electronegativity | χ | (I + A) / 2 | 4.0 |
| Chemical Hardness | η | (I - A) / 2 | 2.5 |
| Chemical Softness | S | 1 / (2η) | 0.2 |
| Electrophilicity Index | ω | χ² / (2η) | 3.2 |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. researchgate.netimist.ma The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.
Red/Yellow Regions : Indicate areas of negative electrostatic potential, rich in electron density. These sites are susceptible to electrophilic attack. For this compound, these regions would be concentrated around the electronegative oxygen atoms of the ester and ether groups, as well as the chlorine atom.
Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. Positive potentials are typically found around the hydrogen atoms of the aromatic rings.
Green Regions : Represent areas of neutral or near-zero potential.
The MEP surface provides a clear and intuitive picture of the molecule's polarity and helps identify regions involved in intermolecular interactions. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed understanding of bonding, charge distribution, and intramolecular delocalization effects. dergipark.org.trnih.gov It translates the complex molecular wavefunction into a more intuitive Lewis-like structure of bonds and lone pairs.
Table 3: Representative Second-Order Perturbation Analysis of Donor-Acceptor Interactions via NBO
This table illustrates key intramolecular interactions and their stabilization energies (E(2)).
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
| LP (Ocarbonyl) | π* (C=O) | High | Resonance stabilization of ester |
| LP (Oether) | π* (C-Caromatic) | Moderate | Delocalization into chlorophenyl ring |
| LP (Oester) | π* (C-Cnaphthyl) | Moderate | Delocalization into naphthyl ring |
| LP (Cl) | π* (C-Caromatic) | Low-Moderate | Hyperconjugation from chlorine |
| π (C=Cnaphthyl) | π* (C=O) | Low | Conjugation across ester linkage |
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental results and the structural elucidation of new compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with reasonable accuracy.
The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are typically referenced against a standard compound, like Tetramethylsilane (TMS), to yield theoretical chemical shifts (δ). These predicted shifts can be compared with experimental spectra to confirm assignments or predict the spectrum of a yet-to-be-synthesized molecule. mdpi.com
Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
This table provides estimated chemical shift ranges for the different nuclei in the molecule based on typical values for the functional groups present.
| Atom Type | Environment | Estimated ¹H Chemical Shift (δ, ppm) | Estimated ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | Naphthyl ring | 7.2 - 8.0 | 110 - 135 |
| Aromatic CH | Chlorophenyl ring | 6.9 - 7.4 | 115 - 130 |
| Methylene (B1212753) CH₂ | -O-CH₂-C=O | ~4.8 | ~65 |
| Quaternary C | Naphthyl ring (C-O) | - | ~148 |
| Quaternary C | Chlorophenyl ring (C-O) | - | ~155 |
| Quaternary C | Chlorophenyl ring (C-Cl) | - | ~128 |
| Quaternary C | Naphthyl ring (bridgehead) | - | 125 - 135 |
| Carbonyl C | O=C-O | - | ~168 |
Computed Vibrational Frequencies (IR, Raman)
Theoretical calculations, primarily using Density Functional Theory (DFT) methods such as B3LYP with basis sets like 6-311++G(d,p), are employed to compute the harmonic vibrational frequencies for this compound. nih.govnih.gov These quantum chemical calculations provide a detailed understanding of the molecule's vibrational modes, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. nih.govucl.ac.uk By analyzing the potential energy distribution (PED), each calculated frequency can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of the constituent functional groups. semanticscholar.org
For this compound, key vibrational modes of interest include the characteristic stretching of the carbonyl group (C=O) in the ester linkage, the C-O-C asymmetric and symmetric stretches of the ether and ester groups, and various vibrations associated with the aromatic rings. The naphthalene moiety exhibits characteristic C-H stretching and ring breathing modes, while the 4-chlorophenoxy group shows distinct vibrations related to the C-Cl bond and the substituted benzene (B151609) ring. nih.gov Calculated frequencies are often scaled using empirical factors to correct for anharmonicity and achieve better agreement with experimental data. nih.gov
Below is a representative table of theoretically assigned vibrational frequencies for key functional groups, based on DFT calculations for analogous structures.
| Vibrational Mode | Computed Wavenumber (cm⁻¹) | Spectroscopic Activity |
| Carbonyl (C=O) Stretch | ~1750 - 1770 | Strong in IR |
| Aryl C-O-C Asymmetric Stretch | ~1240 - 1260 | Strong in IR |
| Aryl C-O-C Symmetric Stretch | ~1170 - 1190 | Strong in Raman |
| Naphthalene Ring C-H Stretch | ~3050 - 3100 | Medium in IR, Strong in Raman |
| Naphthalene Ring Breathing | ~1380 - 1400 | Strong in Raman |
| Phenyl Ring C-H Stretch | ~3040 - 3080 | Medium in IR, Strong in Raman |
| C-Cl Stretch | ~700 - 750 | Strong in IR |
UV-Vis Absorption Maxima via Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules by calculating vertical excitation energies. growingscience.comresearchgate.netnih.gov For this compound, TD-DFT calculations, often performed with functionals like B3LYP, can elucidate the nature of its electronic transitions and predict the maximum absorption wavelengths (λmax). growingscience.commdpi.com The calculations typically model the molecule in a solvent environment using methods like the Polarizable Continuum Model (PCM) to provide more realistic results. mdpi.com
The UV-Vis spectrum of this compound is dominated by π→π* transitions originating from the naphthalene and 4-chlorophenoxy chromophores. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding these transitions. growingscience.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides a first approximation of the electronic excitation energy. nih.govgrowingscience.com TD-DFT calculations refine this by considering the contributions of various molecular orbitals to the main electronic transitions. researchgate.net
A summary of typical TD-DFT results for aromatic esters is presented below.
| Parameter | Calculated Value | Description |
| λmax 1 | ~320 - 340 nm | Predicted maximum absorption wavelength, primarily associated with π→π* transitions within the naphthalene ring system. researchgate.net |
| λmax 2 | ~270 - 290 nm | A secondary absorption peak, related to electronic transitions involving the chlorophenoxy moiety. mdpi.com |
| Oscillator Strength (f) | > 0.1 | Indicates the intensity of the electronic transition. |
| Major Orbital Contribution | HOMO → LUMO | The primary electronic transition responsible for the lowest energy absorption band. growingscience.com |
Molecular Dynamics Simulations and Conformational Landscape
Conformational Stability and Dynamics
Molecular Dynamics (MD) simulations are utilized to explore the conformational landscape and dynamics of this compound over time. nih.govethz.ch These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule's geometry changes. mdpi.com This allows for the identification of stable, low-energy conformations and the transition pathways between them. nih.govnih.gov
The key flexible regions in this compound are the dihedral angles around the ester and ether linkages. MD simulations can map the free energy landscape associated with the rotation of these bonds, revealing the most populated conformational states. nih.gov Analysis of the simulation trajectory, by monitoring parameters like root-mean-square deviation (RMSD) and specific dihedral angles, helps characterize the molecule's flexibility and the timescale of conformational changes. nih.govmdpi.com The results can distinguish between rigid and flexible parts of the molecule, providing insight into how its shape adapts to its environment.
Intermolecular Interaction Energy Analysis and Energy Frameworks
In the solid state, the packing of this compound molecules is governed by a network of non-covalent interactions. Hirshfeld surface analysis is a common tool to visualize and quantify these intermolecular contacts. nih.govphyschemres.org To understand the energetics of the crystal packing, interaction energies between molecular pairs are calculated using quantum chemistry methods, often at the B3LYP/6-31G(d,p) level of theory. nih.govmdpi.com
The total interaction energy can be decomposed into four key components: electrostatic, polarization, dispersion, and exchange-repulsion. mdpi.com Dispersion forces, arising from electron correlation, are often a dominant stabilizing factor in systems with large aromatic rings. nih.govresearchgate.net These calculated pair-wise energies are then used to construct "energy frameworks," which provide a visual representation of the strength and topology of the intermolecular interactions within the crystal lattice. nih.govnih.gov Cylinders are typically drawn between the centroids of interacting molecules, with the radius being proportional to the magnitude of the interaction energy, allowing for an intuitive grasp of the crystal's supramolecular architecture. nih.gov
The table below provides a breakdown of typical interaction energy components for aromatic molecular crystals.
| Interaction Pair | Electrostatic (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total Energy (kJ/mol) |
| Naphthyl-Naphthyl (π-π stacking) | -15.0 | -45.0 | +20.0 | -40.0 |
| Naphthyl-Chlorophenyl (C-H···π) | -10.0 | -30.0 | +15.0 | -25.0 |
| Chlorophenyl-Chlorophenyl (Cl···π) | -5.0 | -25.0 | +12.0 | -18.0 |
Reaction Pathway Modeling and Kinetic Parameters
Transition State Characterization for Chemical Transformations
Computational chemistry provides essential tools for elucidating the mechanisms of chemical reactions by modeling the reaction pathway from reactants to products. nih.govrutgers.edu A critical point on this pathway is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed. mit.edu Locating and characterizing the TS is fundamental to understanding reaction kinetics. nih.govnih.gov
For a reaction involving this compound, such as its synthesis via esterification, computational methods like DFT can be used to map the potential energy surface. praxilabs.com The transition state is identified as a first-order saddle point on this surface, which is a structure that is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. arxiv.org Computationally, this is confirmed by a frequency calculation, where the TS structure must have exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. arxiv.org The energy difference between the reactants and the transition state defines the activation energy (Ea), a key parameter for determining the reaction rate.
Activation Energy and Reaction Rate Constant Calculations
Theoretical calculations are instrumental in determining the activation energy (Ea) and reaction rate constants (k) for the formation or transformation of this compound. These parameters are fundamental to understanding the kinetics of a reaction, dictating the speed at which it proceeds. Computational approaches, such as Density Functional Theory (DFT), are commonly employed to map the potential energy surface of a reaction, identifying the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy.
Table 1: Hypothetical Activation Energy and Reaction Rate Constants for the Synthesis of this compound
| Computational Method | Basis Set | Temperature (K) | Calculated Activation Energy (kcal/mol) | Calculated Reaction Rate Constant (s⁻¹) |
|---|---|---|---|---|
| B3LYP | 6-31G(d) | 298.15 | 25.3 | 1.2 x 10⁻⁴ |
| M06-2X | 6-311+G(d,p) | 298.15 | 23.8 | 3.5 x 10⁻⁴ |
| B3LYP | 6-31G(d) | 313.15 | 25.3 | 4.8 x 10⁻⁴ |
| M06-2X | 6-311+G(d,p) | 313.15 | 23.8 | 1.3 x 10⁻³ |
Solvent Effects on Reaction Energetics (e.g., Continuum Solvation Models)
Models such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are widely used to calculate the free energy of solvation of reactants, transition states, and products. The difference in solvation energies between these species can then be used to correct the gas-phase energy profile, providing a more accurate picture of the reaction in solution.
For the synthesis of this compound, the polarity of the solvent would be expected to play a crucial role. Polar solvents might stabilize charged intermediates or transition states, thereby lowering the activation energy and accelerating the reaction. Conversely, nonpolar solvents might favor less polar reactants, potentially leading to a higher activation barrier. Table 2 presents hypothetical data on the influence of different solvents on the activation energy for the formation of this compound, as would be determined by continuum solvation models. This data is for illustrative purposes only.
Table 2: Hypothetical Solvent Effects on the Activation Energy for the Synthesis of this compound using a Continuum Solvation Model (PCM)
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy in Solvent (kcal/mol) | Change in Activation Energy relative to Gas Phase (kcal/mol) |
|---|---|---|---|
| Gas Phase | 1.0 | 25.3 | 0.0 |
| Toluene | 2.4 | 24.1 | -1.2 |
| Dichloromethane (B109758) | 8.9 | 22.5 | -2.8 |
| Acetone | 20.7 | 21.2 | -4.1 |
| Acetonitrile (B52724) | 36.6 | 20.8 | -4.5 |
Reaction Mechanisms and Chemical Reactivity of 2 Naphthyl 4 Chlorophenoxy Acetate
Hydrolysis Reaction Mechanisms
Ester hydrolysis is a fundamental reaction that cleaves an ester into its constituent carboxylic acid and alcohol. wikipedia.org This process can be catalyzed by either acid or base and can also proceed, albeit much more slowly, under neutral conditions. The reaction involves the nucleophilic attack on the electrophilic carbonyl carbon of the ester.
Acid-catalyzed hydrolysis of an ester is a reversible process that reaches equilibrium. The mechanism is the microscopic reverse of the Fischer esterification reaction. wikipedia.orgchemistrysteps.com For 2-Naphthyl (4-chlorophenoxy)acetate, the reaction with water in the presence of a strong acid catalyst (like H₂SO₄ or HCl) would yield 4-chlorophenoxyacetic acid and 2-naphthol (B1666908). Using a large excess of water helps to shift the equilibrium towards the products. chemguide.co.uk
The mechanism proceeds through several key steps:
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemguide.co.ukyoutube.comyoutube.com
Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. chemguide.co.ukyoutube.com
Proton Transfer : A proton is transferred from the oxonium ion part of the intermediate to one of the oxygen atoms of the original ester, specifically the 2-naphthoxy group, converting it into a better leaving group (2-naphthol).
Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the protonated 2-naphthoxy group as the neutral 2-naphthol molecule.
Deprotonation : The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst (H₃O⁺) and form the final product, 4-chlorophenoxyacetic acid. chemguide.co.ukyoutube.com
This entire process is in equilibrium, meaning the reverse reaction (Fischer esterification) occurs simultaneously. chemistrysteps.comchemguide.co.uk
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. wikipedia.orgchemistrysteps.com It requires a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). wikipedia.org The reaction of this compound with NaOH would produce sodium 4-chlorophenoxyacetate (B1230714) and 2-naphthol.
The mechanism involves the following steps:
Nucleophilic Attack by Hydroxide : The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate with a negative charge on the oxygen atom. wikipedia.orgyoutube.com
Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 2-naphthoxide ion as the leaving group.
Acid-Base Reaction : The 2-naphthoxide ion is a relatively strong base and immediately deprotonates the newly formed 4-chlorophenoxyacetic acid. This acid-base reaction is highly favorable and results in the formation of the resonance-stabilized 4-chlorophenoxyacetate carboxylate ion and the neutral 2-naphthol molecule. This final, irreversible step drives the entire reaction to completion. chemistrysteps.comyoutube.com
Because the final product is a carboxylate salt, which is resistant to further nucleophilic attack, the reaction is not reversible. chemistrysteps.com
In the absence of acid or base catalysts, esters can undergo hydrolysis with water alone. However, this process is typically extremely slow at room temperature. The mechanism involves the direct nucleophilic attack of a neutral water molecule on the carbonyl carbon. Since water is a much weaker nucleophile than the hydroxide ion, and the carbonyl group is not activated by protonation as in the acid-catalyzed pathway, the reaction rate is significantly lower. For most practical purposes, neutral hydrolysis of esters like this compound is negligible unless subjected to high temperatures.
The rate of ester hydrolysis is significantly affected by the electronic and steric nature of the substituents in both the acyl and the alkoxy portions of the molecule.
Acyl Portion (4-chlorophenoxyacetyl group) : The presence of the chlorine atom at the para-position of the phenoxy ring has an important electronic effect. Chlorine is an electron-withdrawing group due to its inductive effect. This effect increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to nucleophilic attack. Therefore, the presence of the 4-chloro substituent is expected to increase the rate of both acid- and base-catalyzed hydrolysis compared to an unsubstituted phenoxyacetate (B1228835) ester.
Alkoxy Portion (2-Naphthoxy group) : The rate of hydrolysis also depends on the stability of the leaving group (the alcohol or alkoxide). The 2-naphthoxide ion is the leaving group in the base-catalyzed mechanism. Naphthoxide is a relatively stable leaving group because its negative charge is delocalized over the large aromatic naphthalene (B1677914) ring system. In general, esters with more stable (less basic) leaving groups tend to hydrolyze more rapidly.
The table below summarizes the expected electronic effects of substituents on the rate of base-catalyzed hydrolysis.
| Substituent Position | Group Type | Electronic Effect | Effect on Carbonyl Carbon | Expected Effect on Hydrolysis Rate |
| Acyl (e.g., 4-chloro) | Electron-Withdrawing | Inductive Withdrawal | More Electrophilic | Increase |
| Acyl (e.g., 4-methoxy) | Electron-Donating | Resonance Donation | Less Electrophilic | Decrease |
| Alkoxy (Leaving Group) | Forms a Stable Anion | Negative charge delocalized | No direct effect | Increase |
| Alkoxy (Leaving Group) | Forms an Unstable Anion | Negative charge localized | No direct effect | Decrease |
Derivatization and Functionalization Strategies
Derivatization of this compound would primarily involve reactions that target the ester linkage, as it is the most reactive functional group in the molecule under many conditions.
The ester functional group can be converted into a variety of other functional groups, providing a route to new derivatives.
Transesterification : This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with methanol (B129727) (CH₃OH) and an acid catalyst would lead to the formation of Methyl (4-chlorophenoxy)acetate and 2-naphthol. This strategy is useful for changing the alcohol portion of the ester.
Aminolysis (Amide Formation) : Esters can be converted to amides by reacting them with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically does not require a catalyst but may be slow and often requires heating. The reaction of this compound with an amine, such as methylamine (B109427) (CH₃NH₂), would yield N-methyl-2-(4-chlorophenoxy)acetamide and 2-naphthol. This amide-to-ester substitution is a common strategy in medicinal chemistry to alter properties like stability and permeability. nih.gov
Reduction : The ester group can be reduced to yield two alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The reduction of this compound would cleave the ester, producing 2-(4-chlorophenoxy)ethanol (B157507) and 2-naphthol after a workup step.
Reactions Involving the Chlorophenyl Moiety
The chlorophenyl group in this compound is generally resistant to reaction under standard conditions. However, under specific and often forcing conditions, it can undergo nucleophilic aromatic substitution (SNA r). In this type of reaction, the chlorine atom, a good leaving group, is displaced by a nucleophile.
The reactivity of the chlorophenyl ring is influenced by the electron-withdrawing nature of the chloro substituent and the phenoxyacetate group. These groups make the aromatic ring electron-deficient and thus more susceptible to attack by strong nucleophiles. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a transient, negatively charged intermediate known as a Meisenheimer complex.
Common nucleophiles that can participate in such reactions include alkoxides, amides, and thiolates. The general mechanism for the nucleophilic aromatic substitution on the chlorophenyl moiety is depicted below:
Step 1: Nucleophilic attack and formation of the Meisenheimer complex. The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanionic intermediate.
Step 2: Elimination of the leaving group. The aromaticity of the ring is restored by the departure of the chloride ion.
The rate of this reaction is dependent on the strength of the nucleophile and the reaction conditions, such as temperature and solvent.
| Reaction Type | Reagent/Condition | Expected Product |
| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., RO⁻, R₂N⁻) | 2-Naphthyl (4-alkoxyphenoxy)acetate or 2-Naphthyl (4-(dialkylamino)phenoxy)acetate |
| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | 2-Naphthyl (phenoxy)acetate |
Table 1: Potential Reactions of the Chlorophenyl Moiety
Reactions Involving the Naphthyl Moiety
The naphthyl group in this compound can undergo electrophilic aromatic substitution. The naphthalene ring system is inherently electron-rich and thus susceptible to attack by electrophiles. The position of substitution on the naphthalene ring is directed by the existing substituent, in this case, the oxygen atom of the ester group.
The oxygen atom is an activating group and directs incoming electrophiles primarily to the ortho and para positions of the ring to which it is attached. In the case of the 2-naphthyl group, this corresponds to the 1- and 3-positions. Steric hindrance from the rest of the molecule may influence the regioselectivity of the substitution.
Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. For example, nitration would involve the reaction with a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the naphthalene ring.
| Reaction Type | Reagent/Condition | Expected Product |
| Nitration | HNO₃, H₂SO₄ | This compound with -NO₂ on the naphthyl ring |
| Halogenation | X₂, Lewis Acid | This compound with -X on the naphthyl ring |
| Sulfonation | SO₃, H₂SO₄ | This compound with -SO₃H on the naphthyl ring |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | This compound with -COR on the naphthyl ring |
Table 2: Potential Electrophilic Substitution Reactions on the Naphthyl Moiety
Photochemical Degradation Mechanisms
The photochemical degradation of this compound in the environment is a critical process that determines its persistence. Degradation can occur through direct absorption of light or via indirect photosensitized reactions.
Direct Photolytic Pathways
Direct photolysis occurs when the molecule absorbs light energy, leading to its excitation and subsequent chemical transformation. The primary chromophores in this compound are the naphthyl and chlorophenyl groups, which can absorb UV radiation from sunlight.
Upon absorption of UV light, the molecule can undergo several degradation pathways:
Homolytic Cleavage of the Carbon-Chlorine Bond: The C-Cl bond is susceptible to photolytic cleavage, which would result in the formation of a phenyl radical and a chlorine radical. These reactive species can then participate in a variety of secondary reactions.
Photo-hydrolysis of the Ester Linkage: The ester bond can be cleaved upon absorption of light energy, particularly in the presence of water, leading to the formation of 2-naphthol and (4-chlorophenoxy)acetic acid.
Photo-Fries Rearrangement: The ester group can rearrange on the naphthalene ring, leading to the formation of acylated naphthols.
Photosensitized Reactions in Environmental Matrices
In natural waters and soils, photochemical degradation is often mediated by photosensitizers. These are naturally occurring substances, such as dissolved organic matter (DOM) and nitrate (B79036) ions, that absorb sunlight and generate reactive species. These reactive species, in turn, can degrade this compound.
Key reactive species involved in photosensitized reactions include:
Hydroxyl Radicals (•OH): These are highly reactive and non-selective oxidants that can attack both the aromatic rings and the acetate (B1210297) side chain.
Singlet Oxygen (¹O₂): This is a less reactive but more selective oxidant that can react with the electron-rich naphthalene ring.
Triplet Excited States of DOM (³DOM):* These can act as oxidizing agents, abstracting electrons or hydrogen atoms from the substrate molecule.
The degradation pathways in photosensitized reactions are complex and can lead to a variety of transformation products, including hydroxylated derivatives, ring-opened products, and ultimately, mineralization to carbon dioxide and water.
Thermal Decomposition Mechanisms and Pathways
The thermal stability of this compound is an important consideration in industrial processes and for its fate in high-temperature environments. The decomposition of esters at elevated temperatures typically proceeds through several well-established pathways.
For this compound, the most likely thermal decomposition mechanism is a cis-elimination reaction , also known as an ester pyrolysis or a thermal syn-elimination. This reaction involves a six-membered cyclic transition state and results in the cleavage of the C-O bond of the ester.
In this specific case, the decomposition would likely involve the transfer of a hydrogen atom from the carbon adjacent to the carbonyl group to the naphthoxy oxygen, leading to the formation of 2-naphthol and a ketene (B1206846) intermediate derived from the (4-chlorophenoxy)acetyl group.
An alternative pathway could be the homolytic cleavage of the ester bond at very high temperatures, leading to the formation of radical species. However, the concerted cis-elimination is generally the lower energy pathway for esters that can adopt the required cyclic transition state.
Environmental Fate of this compound: A Look into its Persistence and Transformation
Advanced Analytical Methodologies for 2 Naphthyl 4 Chlorophenoxy Acetate Research
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating 2-Naphthyl (4-chlorophenoxy)acetate from complex sample matrices prior to its detection and quantification. The choice of technique depends on the analyte's physicochemical properties and the desired analytical performance.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While the parent compound, 4-chlorophenoxyacetic acid, requires derivatization to increase its volatility for GC analysis, the ester this compound is inherently more amenable to this technique. nih.govnih.gov
Common detectors used in conjunction with GC for the analysis of related compounds include:
Flame Ionization Detector (FID): A universal detector that provides good sensitivity for organic compounds. It is a robust and widely used detector in routine analysis.
Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it particularly suitable for the analysis of chlorinated substances like this compound. nih.gov The presence of a chlorine atom in the molecule allows for low detection limits. nih.gov
Mass Spectrometry (MS): When coupled with GC, MS provides not only quantification but also structural information, enabling definitive identification of the analyte. nih.govepa.govbrieflands.com GC-MS is a standard method for the confirmation of pesticide residues. brieflands.com For complex samples, analysis in Selected Ion Monitoring (SIM) mode enhances selectivity and sensitivity. brieflands.com
A typical GC method would involve a capillary column, such as a DB-5ms or HP-5ms, with a temperature-programmed oven to ensure optimal separation. The injector temperature would be set to ensure efficient volatilization without thermal degradation.
Table 1: Illustrative GC-MS Parameters for Analysis of Related Chlorophenoxy Compounds
| Parameter | Setting |
|---|---|
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min brieflands.com |
| Oven Program | Initial temp 75°C (hold 3 min), ramp to 120°C at 25°C/min, then to 300°C at 5°C/min (hold 11 min) brieflands.com |
| Injector | Splitless mode, 250°C brieflands.com |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. rsc.org For this compound, reversed-phase HPLC is the most common approach.
Key components of an HPLC method include:
Stationary Phase: C18 columns are frequently used, providing excellent separation for moderately non-polar compounds. science.govjapsonline.complos.org
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used in either isocratic or gradient elution mode to achieve optimal separation. science.govplos.org Acidifying the mobile phase with formic or acetic acid can improve peak shape and ionization efficiency for subsequent mass spectrometry detection. plos.orgelementlabsolutions.com
Diverse detection modes can be coupled with HPLC:
UV-Visible (UV/Vis) or Diode Array Detection (DAD): These detectors are commonly used for compounds containing chromophores. science.govjapsonline.com The aromatic rings in this compound allow for strong UV absorbance, making this a suitable detection method. science.gov DAD provides the additional advantage of acquiring full UV spectra, which aids in peak identification and purity assessment.
Fluorescence Detection (FLD): For compounds that are naturally fluorescent or can be derivatized with a fluorescent tag, FLD offers higher sensitivity and selectivity than UV detection. japsonline.comlcms.cz The naphthyl group in the target compound suggests potential for native fluorescence, which can be exploited for trace-level analysis. japsonline.com A study on meclofenoxate, which contains a p-chlorophenoxyacetic acid moiety, utilized fluorescence detection with excitation at 225 nm and emission at 310 nm. japsonline.com
Table 2: Example HPLC Method Parameters for Chlorophenoxy Compounds
| Parameter | Setting |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) japsonline.com |
| Mobile Phase | Acetonitrile and 20 mM phosphate buffer (pH 3) (35:65, v/v) japsonline.com |
| Flow Rate | 1.0 mL/min plos.org |
| Detection (DAD) | 225 nm japsonline.com |
| Detection (FLD) | λex/em, 225/310 nm japsonline.com |
| Injection Volume | 20 µL japsonline.com |
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm), which allows for significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. mdpi.comresearchgate.net These advantages are particularly beneficial for high-throughput screening of numerous samples. The principles of separation are the same as in HPLC, but the system is designed to operate at much higher pressures. When coupled with mass spectrometry, UHPLC-MS/MS is a powerful tool for the simultaneous determination of multiple pesticide residues, including those of phenoxyacetic acids, in complex matrices like soil and water. mdpi.comresearchgate.netnih.gov
Mass Spectrometry for Trace Analysis
Mass spectrometry (MS) is an indispensable tool for the trace analysis of this compound, providing unparalleled sensitivity and specificity. It is often coupled with a chromatographic separation technique (GC-MS or LC-MS).
Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for trace quantification of pesticides and plant growth regulators in complex matrices such as fruits, vegetables, and environmental samples. rsc.orgresearchgate.netfda.gov.tw This technique involves the use of a mass spectrometer, typically a triple quadrupole (QqQ), to perform two stages of mass analysis.
The process generally involves:
Ionization: The analyte is ionized, typically using electrospray ionization (ESI), which is a soft ionization technique that keeps the molecule intact, usually as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. rsc.org For related chlorophenoxyacetic acids, negative ionization mode (ESI-) is often preferred. rsc.org
Precursor Ion Selection: The first quadrupole (Q1) selects the specific ion corresponding to the mass-to-charge ratio (m/z) of the target analyte.
Fragmentation: The selected precursor ion is fragmented in a collision cell (q2) by collision-induced dissociation (CID) with an inert gas.
Product Ion Analysis: The resulting fragment ions (product ions) are analyzed in the third quadrupole (Q3).
This process, known as Multiple Reaction Monitoring (MRM), is highly selective because it monitors a specific transition from a precursor ion to a product ion, significantly reducing background noise and matrix interference. researchgate.net This allows for very low limits of detection (LOD) and quantification (LOQ), often in the parts-per-billion (µg/kg) or even parts-per-trillion (ng/L) range. rsc.orgresearchgate.net
Table 3: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Setting |
|---|---|
| LC System | UHPLC mdpi.com |
| Column | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) mdpi.com |
| Ion Source | Electrospray Ionization (ESI), Negative Mode |
| MS System | Triple Quadrupole (QqQ) nih.gov |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z for [M-H]⁻ of this compound |
| Product Ions (Q3) | Specific fragment ions (e.g., corresponding to the 4-chlorophenoxyacetate (B1230714) or naphthoxy moieties) |
| Collision Energy | Optimized for maximum fragment ion intensity |
High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, provides highly accurate mass measurements (typically with an error of <5 ppm). chromatographyonline.comresearchgate.net This capability is the foundation of non-targeted and suspect screening approaches. au.dknih.gov
In the context of this compound research, HRMS is valuable for:
Identifying Unknowns: In non-targeted screening, HRMS can detect and help identify the presence of the compound or its transformation products in a sample without prior knowledge or the availability of a reference standard. chromatographyonline.comresearchgate.net The accurate mass measurement allows for the determination of the elemental formula of the detected ion. chromatographyonline.com
Confirmation: HRMS provides unambiguous confirmation of the identity of a compound detected by other methods. The combination of retention time, accurate mass, and isotopic pattern provides a high degree of confidence in the identification. researchgate.net
Retrospective Analysis: HRMS data files are information-rich. They can be re-interrogated at a later date to search for compounds that were not of interest at the time of the initial analysis. chromatographyonline.com This is useful for investigating the historical occurrence of newly identified contaminants or metabolites.
Non-targeted screening using LC-HRMS is a powerful strategy for environmental monitoring and food safety, enabling a more comprehensive assessment of chemical contaminants. nih.gov
Sample Preparation and Enrichment Techniques
Sample preparation is a pivotal step in the analytical workflow, designed to remove interfering components from the sample matrix and to concentrate the target analyte to a level suitable for instrumental analysis. For a compound like this compound, which may be present at trace levels in complex environmental or biological samples, techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and various microextraction approaches are commonly employed.
Liquid-liquid extraction is a conventional and widely used technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net The efficiency of LLE for this compound, an ester, depends on optimizing several key parameters to maximize its partitioning into the organic phase.
Key Optimization Parameters:
Solvent Selection: The choice of an appropriate organic solvent is crucial. The solvent should have high affinity for this compound, be immiscible with the sample matrix (usually water), have a different density from the sample for easy separation, and be compatible with the subsequent analytical technique. Solvents like ethyl acetate, acetonitrile, and dichloromethane (B109758) are often evaluated. science.govscispace.com
pH Adjustment: The pH of the aqueous sample can significantly influence the extraction of ionizable analytes. chromatographyonline.com While this compound itself is a neutral ester, its stability can be pH-dependent. More importantly, pH adjustment is critical for its potential hydrolysis product, 4-chlorophenoxyacetic acid, which is best extracted in its neutral form at a pH below its pKa. chromatographyonline.com
Salt Addition (Salting-Out Effect): The addition of a salt, such as sodium chloride or sodium sulfate, to the aqueous phase can increase the extraction efficiency. chromatographyonline.com This "salting-out" effect reduces the solubility of the organic analyte in the aqueous layer by increasing its ionic strength, thereby promoting its transfer into the organic solvent. researchgate.net
Phase Volume Ratio: The ratio of the organic solvent volume to the aqueous sample volume affects the enrichment factor. A higher ratio can lead to better recovery, with a 7:1 ratio sometimes cited as a generic optimum, though the ideal value depends on the analyte's partition coefficient. chromatographyonline.com
Mixing and Separation: Thorough mixing by vortexing or shaking is necessary to achieve equilibrium. scispace.com Subsequent separation of the phases is typically achieved by centrifugation or, in low-temperature partition (LTP) variations, by freezing the aqueous layer to allow for simple decanting of the liquid organic phase. scispace.com
Table 1: Example of Optimized LLE Conditions for Related Phenoxy-Acid Compounds
| Parameter | Optimized Condition | Rationale |
| Extraction Solvent | Acetonitrile/Ethyl Acetate | Provides a good balance of polarity for extracting phenoxyacetic acid derivatives. scispace.com |
| Sample pH | Acidified to < 3 | Ensures acidic analytes are in their neutral, more nonpolar form for better partitioning into the organic phase. chromatographyonline.com |
| Salt Addition | Anhydrous MgSO₄ and NaCl | Increases ionic strength of the aqueous phase and helps remove residual water from the organic extract. scispace.com |
| Mixing | Vortex for 1 minute | Ensures efficient mass transfer between the two liquid phases. scispace.com |
| Phase Separation | Centrifugation (4000 rpm, 5 min) or Freezing (-20 °C, 1 hr) | Provides a clean and distinct separation of the organic and aqueous layers. scispace.com |
Solid-phase extraction is a chromatographic technique used for sample clean-up and concentration that has become a popular alternative to LLE due to its efficiency, lower solvent consumption, and potential for automation. researchgate.netchromatographyonline.com The development of an SPE method for this compound involves selecting a suitable sorbent and optimizing the extraction procedure.
SPE Sorbent Selection:
The choice of sorbent depends on the physicochemical properties of the analyte and the sample matrix.
Reversed-Phase Sorbents (e.g., C18, C8): These nonpolar sorbents are ideal for retaining moderately nonpolar compounds like this compound from a polar (aqueous) sample.
Normal-Phase Sorbents (e.g., Silica, Florisil): These polar sorbents are used to retain polar analytes from nonpolar samples. chromatographyonline.com
Ion-Exchange Sorbents: These are used for charged analytes. While the target ester is neutral, this sorbent could be used to remove charged interferences or to retain its acidic hydrolysis product.
Molecularly Imprinted Polymers (MIPs): For highly selective extraction, MIPs can be synthesized to have cavities that specifically recognize and bind a target analyte or a structurally related compound, such as 4-chlorophenoxyacetic acid. nih.gov
The SPE Process:
The standard SPE procedure involves four steps: chromatographyonline.com
Conditioning: The sorbent is wetted with a solvent like methanol (B129727), followed by water or a buffer, to activate the stationary phase for reproducible retention. windows.net
Sample Loading: The sample is passed through the cartridge, and the analyte is retained on the sorbent.
Washing: A weak solvent is used to wash the cartridge, removing matrix interferences that are not strongly bound to the sorbent while the analyte of interest remains. windows.net
Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the analyte in a small, clean volume. windows.net
Method development involves optimizing the solvents and volumes used in each step to achieve high recovery of the analyte and efficient removal of interferences.
Table 2: Sorbents for SPE of Plant Growth Regulators and Related Compounds
| Sorbent Type | Target Analytes | Application Principle | Reference |
| Molecularly Imprinted Resin | 4-chlorophenoxyacetic acid (PCPA), NAA, 2,4-D | High selectivity based on molecular recognition through hydrogen bonding and π-π interactions. | nih.gov |
| Primary Secondary Amine (PSA) | Various Pesticides | Used in dispersive SPE (QuEChERS) to remove organic acids, fatty acids, and sugars. | rsc.org |
| C18 (Octadecylsilane) | Various Pesticides | Nonpolar sorbent for retaining analytes from aqueous matrices via hydrophobic interactions. | rsc.org |
| Graphitized Carbon Black (GCB) | Pigmented Matrices | Removes pigments and sterols from sample extracts. | rsc.org |
In line with the principles of Green Analytical Chemistry, microextraction techniques have gained prominence. mdpi.com These methods are miniaturized versions of traditional extraction techniques, characterized by very low or no solvent consumption, high enrichment factors, and simplicity. mdpi.commdpi.com
Solid-Phase Microextraction (SPME): In SPME, a fused-silica fiber coated with a stationary phase is exposed directly to the sample or its headspace. mdpi.com Analytes partition from the sample matrix onto the fiber coating. After extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption or to a liquid chromatograph (LC) for solvent desorption. For this compound, a nonpolar fiber coating like polydimethylsiloxane (B3030410) (PDMS) would be appropriate.
Liquid-Phase Microextraction (LPME): LPME encompasses several variations where the analyte is extracted from an aqueous sample into a micro-volume of a water-immiscible solvent. mdpi.com
Single-Drop Microextraction (SDME): A microdrop of organic solvent is suspended from the tip of a microsyringe needle and immersed in the sample. After a set time, the drop is retracted and injected for analysis. mdpi.com
Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. mdpi.com This creates a cloudy solution of fine droplets, maximizing the surface area for rapid mass transfer. The mixture is then centrifuged to collect the sedimented organic phase. researchgate.net
These techniques require careful optimization of parameters such as fiber/solvent choice, extraction time, temperature, pH, and agitation to achieve maximum sensitivity. researchgate.net
Analytical Derivatization Strategies for Enhanced Detection
Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical method. nih.gov For this compound, derivatization might be employed to improve volatility for GC analysis or to enhance sensitivity for LC with fluorescence or mass spectrometric detection.
While the ester itself may be sufficiently volatile for GC, a common strategy for related acidic compounds (like its potential hydrolysis product, 4-chlorophenoxyacetic acid) is esterification (e.g., methylation) to convert the non-volatile acid into a more volatile ester. who.int
For detection enhancement, especially in LC, derivatization involves attaching a "tag" to the molecule.
Fluorogenic Labeling: If this compound is hydrolyzed to 4-chlorophenoxyacetic acid and 2-naphthol (B1666908), the resulting phenolic hydroxyl group of 2-naphthol can be reacted with a fluorogenic reagent like dansyl chloride. acs.org This creates a highly fluorescent derivative, enabling very low detection limits with a fluorescence detector.
UV-Absorbing Labels: For compounds with poor chromophores, derivatization can attach a group with strong UV absorbance.
Mass Spectrometry Tags: Derivatization can be used to introduce a specific chemical group that improves ionization efficiency or imparts a characteristic fragmentation pattern in mass spectrometry. nih.gov
The optimization of a derivatization reaction involves selecting the appropriate reagent and carefully controlling parameters such as reaction time, temperature, pH, and catalyst concentration to ensure a complete and clean reaction. nih.gov
Table 3: Common Derivatization Approaches for Functional Groups in Related Analytes
| Functional Group | Derivatization Reagent | Purpose | Analytical Technique |
| Carboxylic Acid (-COOH) | Diazomethane, BF₃/Methanol | Esterification to increase volatility and thermal stability. | GC, GC-MS |
| Phenolic Hydroxyl (-OH) | Dansyl Chloride | Adds a fluorescent tag for highly sensitive detection. | HPLC-Fluorescence |
| Phenolic Hydroxyl (-OH) | Acetic Anhydride | Acetylation to improve chromatographic behavior. | GC, GC-MS |
| Carbonyl (C=O) | 2,4-Dinitrophenylhydrazine (DNPH) | Forms a stable, colored/UV-active hydrazone derivative. | HPLC-UV |
Method Validation and Quality Control in Environmental and Chemical Analysis
Once an analytical method is developed, it must be rigorously validated to ensure that it is reliable, reproducible, and fit for its intended purpose. ecfr.gov Quality control (QC) procedures are implemented to monitor the performance of the method during routine analysis. rsc.org
Key Validation Parameters:
Selectivity/Specificity: The ability of the method to distinguish and quantify the analyte in the presence of other components in the sample matrix. rsc.org
Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration. This is typically assessed by analyzing a series of calibration standards and evaluating the correlation coefficient (r²) of the resulting curve, which should ideally be >0.99. rsc.org
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method, commonly defined as a signal-to-noise ratio of 3:1. rsc.org
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy, often defined as a signal-to-noise ratio of 10:1. rsc.org
Accuracy (Recovery): The closeness of the measured value to the true value. It is determined by analyzing spiked samples (samples with a known amount of analyte added) and calculating the percent recovery. rsc.org
Precision (Repeatability/Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). rsc.org
Ongoing quality control involves the regular analysis of blanks (to check for contamination), calibration check standards (to verify instrument performance), and spiked samples or certified reference materials (to monitor accuracy and precision). ecfr.gov
Table 4: Typical Method Validation Performance Criteria for Pesticide Residue Analysis
| Parameter | Typical Acceptance Criterion | Description |
| Linearity (r²) | > 0.990 | Indicates a strong linear relationship between concentration and response. rsc.org |
| Accuracy (Recovery) | 70-120% | The percentage of the known added amount of analyte that is measured by the method. rsc.org |
| Precision (RSD) | < 20% | Measures the scatter of results for replicate analyses. rsc.org |
| LOD | 0.1 - 1.5 µg/kg | The lowest detectable concentration. rsc.org |
| LOQ | 0.3 - 5.0 µg/kg | The lowest quantifiable concentration. rsc.org |
Explorations in Materials Science and Chemical Intermediates
Integration and Functionalization in Polymer Composites
The direct integration of 2-Naphthyl (4-chlorophenoxy)acetate into polymer composites is not extensively documented in publicly available research. However, the principles of polymer science allow for informed speculation on its potential roles based on the functionalities of its constituent parts. The synthesis of polymers containing pendent herbicide substituents, such as 2,4-dichlorophenoxyacetic acid, demonstrates that phenoxyacetic acid moieties can be chemically bonded to polymer backbones. researchgate.net This approach is used to create controlled-release formulations. researchgate.net
Furthermore, cellulose (B213188) acetate (B1210297) is a well-known polymer used in the creation of composite membranes for applications like water purification. core.ac.uk These membranes can be blended with other materials, such as hydroxyapatite, to form micro- and nano-composites with tailored properties. core.ac.uk In a different context, luminescent polymer composites have been synthesized using naphthalene (B1677914) derivatives, specifically methacrylic derivatives of naphthalenediol, as photoluminescent fillers. mdpi.com These examples of incorporating phenoxyacetic acids and naphthyl derivatives into polymer systems suggest a potential, though not yet fully explored, avenue for the use of this compound in creating functionalized polymer materials with specific properties derived from its unique structure.
Use as a Building Block in Complex Chemical Synthesis
The molecular structure of this compound makes it a valuable building block, or synthon, for the construction of more complex chemical entities. The constituent parts—the phenoxyacetic acid and naphthyl groups—are both recognized as versatile precursors in various synthetic pathways.
The phenoxyacetic acid moiety is a particularly useful starting material. For instance, commercially available 2-(4-chlorophenoxy)acetic acid serves as a precursor in the synthesis of 3-phenoxymenadione derivatives through a Kochi-Anderson radical decarboxylation reaction. nih.gov Similarly, phenoxy- and p-chlorophenoxy-ketenes, generated from the corresponding 2-aryloxyacetyl chlorides, are trapped with imines to produce a class of compounds known as β-lactams, which are important in medicinal chemistry. mdpi.com The utility of this class of building blocks is further highlighted by the synthesis of ethyl-2-(4-aminophenoxy)acetate, which has been developed as a key synthon for creating novel dual-action hypoglycemic agents. mdpi.com
Perhaps the most direct evidence of this compound's role as a building block is its incorporation into larger, more complex molecules. A notable example is the synthesis of 1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl-2-(4-chlorophenoxy)acetate , a complex naphthoquinone derivative with potential anticancer activity. tandfonline.com In this synthesis, the entire 2-(4-chlorophenoxy)acetate unit is attached to the core structure, showcasing its utility in modular synthesis. tandfonline.com
Table 1: Examples of Complex Molecules Synthesized Using Phenoxyacetate (B1228835) or Naphthyl Building Blocks This table is interactive. Click on headers to sort.
| Building Block | Synthetic Method | Resulting Compound Class | Research Finding |
|---|---|---|---|
| 2-(4-chlorophenoxy)acetic acid | Kochi-Anderson Radical Decarboxylation | 3-Phenoxymenadiones | Serves as a key precursor for antischistosomal agents. nih.gov |
| 2-Aryloxyacetyl chloride | Keten-Imine Cycloaddition | β-Lactams (3-phenoxy-2-azetidinones) | Efficiently generates core structures of medicinally relevant compounds. mdpi.com |
| Ethyl-2-(4-aminophenoxy)acetate | Multi-step organic synthesis | Dual GK and PPARγ Activators | Acts as a crucial building synthon for potential dual-action hypoglycemic drugs. mdpi.com |
| N-(cyclohexylcarbamothioyl)-2-naphthamide | Cyclization Reactions | Thiazolidine derivatives | The naphthyl-containing precursor is used to design valuable heterocyclic compounds. acs.org |
| 2-(4-chlorophenoxy)acetate | Esterification | Naphthoquinone derivatives | The entire molecule is integrated to form complex structures with potential anticancer activity. tandfonline.com |
Investigation of Optoelectronic Properties in Fabricated Systems
Direct research into the specific optoelectronic properties of this compound is limited. However, analysis of its structural components suggests it is a candidate for such investigations. The naphthalene moiety is a well-known fluorophore, a molecule that absorbs light at one wavelength and re-emits it at a longer wavelength.
Studies on the closely related compound, 2-naphthoxyacetic acid, have utilized its fluorescent properties for analytical purposes. researchgate.net Specifically, first-derivation synchronous fluorescence spectroscopy has been employed for the simultaneous detection of 2-naphthoxyacetic acid and indole-3-acetic acid in fruit juice samples. researchgate.net This method relies on the intrinsic fluorescence of the naphthyl group, with detected wavelengths for quantitative analysis being set at 239 nm for 2-naphthoxyacetic acid under optimized conditions. researchgate.net
Furthermore, compounds that incorporate both naphthyl and chloro-substituted aryl groups have been subjects of photophysical exploration. For example, the practical synthesis of 4-Chloro-2-(2-naphthyl)quinoline was undertaken with the explicit aim of exploring its photophysical properties. mdpi-res.com In a broader context, metallo-phthalocyanine complexes bearing phenoxy substituents are investigated for a wide range of technological applications due to their electronic properties, including use in solar cells, sensors, and electrochromic displays. researchgate.net These examples indicate that the combination of a naphthalene ring and a chlorophenoxy group, as found in this compound, provides a structural basis for potential luminescent or other optoelectronic behaviors.
Table 2: Spectroscopic and Optoelectronic Data of Related Naphthalene and Phenoxy Compounds This table is interactive. Click on headers to sort.
| Compound/System | Property Investigated | Technique Used | Key Finding |
|---|---|---|---|
| 2-Naphthoxyacetic Acid | Fluorescence | Synchronous Fluorescence Spectroscopy | Quantitative analysis is possible with a detection wavelength of 239 nm (Δλ=100nm). researchgate.net |
| 4-Chloro-2-(2-naphthyl)quinoline | Photophysical Properties | General Spectroscopy | Compound was synthesized specifically for the exploration of its photophysical behavior. mdpi-res.com |
| Indium/Manganese Phthalocyanines with phenoxy substituents | Electrochromism / Spectroelectrochemistry | Cyclic Voltammetry / UV-vis Spectroscopy | These materials show reversible color changes upon electrochemical stimulation, useful for display and sensor applications. researchgate.net |
| Polymer composites with naphthalenediol derivative | Luminescence | Photoluminescence Spectroscopy | Incorporation of a naphthalene derivative imparts luminescent properties to the polymer matrix. mdpi.com |
Role in Supramolecular Chemistry
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds and π–π stacking. The design of molecules that can self-assemble into predictable, ordered structures is a key goal of crystal engineering. This compound contains several functional groups conducive to forming such assemblies.
The carboxylic acid group (or its ester derivative) and the aromatic rings are primary sites for non-covalent interactions. Research on organic salts has shown that phenoxyacetic acids, such as (2,4-dichlorophenoxy)-acetic acid, readily form hydrogen bonds. researchgate.net These classical hydrogen bonds, in conjunction with weaker interactions like C-H···O and π–π stacking, direct the assembly of molecules into complex two- and three-dimensional networks. researchgate.net
The 4-chlorophenoxy group itself is utilized in crystal engineering. For example, hexakis(4-chlorophenoxy)cyclotriphosphazene has been studied for its supramolecular assembly, demonstrating the utility of this moiety in building ordered solid-state structures. core.ac.ukscielo.org.za The interplay between different synthons—reliable patterns of non-covalent interactions—is crucial. The carboxylic acid–primary amide supramolecular heterosynthon, for instance, is a robust interaction used to generate pharmaceutical co-crystals. rsc.org Similarly, the molecular structures of bipyrazole derivatives containing 4-chlorophenyl and 2-naphthyl groups are influenced by a combination of N—H⋯N hydrogen bonds and C—H⋯π interactions, which guide the molecules to form predictable chain and sheet structures. researchgate.net These studies underscore the potential of the distinct chemical regions within this compound to participate in directed self-assembly, forming structured materials governed by a hierarchy of non-covalent forces.
Q & A
Basic Research Question
- Spectroscopic Characterization : Employ H/C NMR to verify ester and aromatic proton environments. Mass spectrometry (MS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- Elemental Analysis : Ensure carbon, hydrogen, and chlorine percentages align with theoretical values (±0.5%) .
- Chromatography : Use GC or HPLC with UV detection to assess purity, supplemented by TLC for reaction monitoring .
What methodologies are employed to assess the biological activity of this compound in experimental models?
Advanced Research Question
- In Vitro Bioassays : Test enzyme inhibition (e.g., esterases) using spectrophotometric assays, leveraging the compound’s ester functional group as a substrate .
- Plant Growth Studies : Apply sodium 4-chlorophenoxyacetate analogs (e.g., 4-CPA-sodium) as a reference to evaluate auxin-like activity in plant tissue cultures, measuring root/shoot elongation under controlled conditions .
How should researchers address discrepancies in reported biological activities or physicochemical properties of this compound derivatives?
Advanced Research Question
- Cross-Validation : Replicate synthesis and characterization steps from conflicting studies to isolate variables (e.g., solvent polarity, temperature gradients) .
- Systematic Variability Analysis : Use design-of-experiments (DoE) to test factors like pH, humidity, or light exposure that may alter stability or activity .
- Comparative Studies : Benchmark against structurally similar compounds (e.g., 1-naphthyl acetates) to identify substituent effects on bioactivity .
What are the proposed mechanisms for the esterification and etherification steps involved in synthesizing this compound?
Advanced Research Question
- Esterification : Acid-catalyzed (e.g., HSO) nucleophilic acyl substitution between 4-chlorophenol and chloroacetic acid derivatives, forming the phenoxyacetate intermediate .
- Etherification : Base-mediated (e.g., KCO) coupling of the phenoxyacetate intermediate with 2-naphthol, facilitated by polar aprotic solvents like acetone to enhance reactivity .
What are the common challenges in purifying this compound, and how can they be mitigated?
Basic Research Question
- Challenge : Residual starting materials (e.g., 4-chlorophenol) or side products (e.g., diesters).
- Solutions :
- Liquid-liquid extraction with ether/water partitions to remove unreacted phenols .
- Recrystallization from ethanol or hexane to isolate crystalline product .
- Column chromatography (silica gel, hexane:ethyl acetate gradient) for high-purity isolates .
How can the chemical stability of this compound under various storage conditions be systematically evaluated?
Advanced Research Question
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), UV light, and variable humidity levels. Monitor degradation via HPLC-MS to identify breakdown products .
- pH Stability Profiling : Incubate in buffered solutions (pH 3–9) and quantify hydrolysis rates of the ester bond using H NMR .
What are the key differences in reactivity between 1-naphthyl and 2-naphthyl derivatives in phenoxyacetate synthesis?
Advanced Research Question
- Steric Effects : The 2-naphthyl group’s peri-substitution imposes steric hindrance, slowing nucleophilic attacks compared to 1-naphthyl isomers .
- Electronic Effects : The 2-naphthyl position may alter electron density at the ester carbonyl, influencing hydrolysis rates and bioactivity .
How can researchers design experiments to explore structure-activity relationships (SAR) for this compound analogs?
Advanced Research Question
- Substituent Variation : Synthesize derivatives with halogen (e.g., Br, F) or alkyl groups at the 4-chlorophenoxy position.
- Biological Screening : Test analogs in dose-response assays (e.g., IC for enzyme inhibition) to correlate substituent effects with activity .
- Computational Modeling : Use DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental data .
What strategies can mitigate side reactions during the synthesis of this compound?
Basic Research Question
- Controlled Reflux : Limit reaction temperature to prevent decarboxylation or ester hydrolysis .
- Inert Atmosphere : Use nitrogen/argon to avoid oxidation of sensitive intermediates (e.g., phenols) .
- Catalyst Optimization : Replace HSO with milder acids (e.g., p-toluenesulfonic acid) to reduce charring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
